molecular formula C19H11BrN2O2 B13003758 6-Bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid CAS No. 1420792-16-0

6-Bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid

Cat. No.: B13003758
CAS No.: 1420792-16-0
M. Wt: 379.2 g/mol
InChI Key: GSFZGYBQZXSYSS-UHFFFAOYSA-N
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Description

6-Bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the bromination of 2-(isoquinolin-5-yl)quinoline-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: A closely related compound with similar structural features but lacking the bromine and isoquinoline moieties.

    Isoquinoline derivatives: Compounds with the isoquinoline structure but different substituents.

Uniqueness

6-Bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid is unique due to the presence of both bromine and isoquinoline groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other quinoline and isoquinoline derivatives .

Properties

CAS No.

1420792-16-0

Molecular Formula

C19H11BrN2O2

Molecular Weight

379.2 g/mol

IUPAC Name

6-bromo-2-isoquinolin-5-ylquinoline-4-carboxylic acid

InChI

InChI=1S/C19H11BrN2O2/c20-12-4-5-17-15(8-12)16(19(23)24)9-18(22-17)14-3-1-2-11-10-21-7-6-13(11)14/h1-10H,(H,23,24)

InChI Key

GSFZGYBQZXSYSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O

Origin of Product

United States

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